2,2-Difluorobut-3-enoic acid
Description
2,2-Difluorobut-3-enoic acid is an aliphatic unsaturated carboxylic acid characterized by two fluorine atoms at the C2 position and a double bond at the C3–C4 position. Its molecular formula is C₄H₄F₂O₂, yielding a molecular weight of approximately 134.04 g/mol (calculated based on standard atomic weights). This compound is notable for its structural features: the electron-withdrawing fluorine substituents enhance acidity compared to non-fluorinated analogs, while the conjugated double bond influences reactivity in synthetic applications, such as serving as a building block for pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
2,2-difluorobut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O2/c1-2-4(5,6)3(7)8/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOBHRXEMDNEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606535 | |
| Record name | 2,2-Difluorobut-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66718-30-7 | |
| Record name | 2,2-Difluorobut-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluorobut-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobut-3-enoic acid typically involves the introduction of fluorine atoms into the butenoic acid structure. One common method is the fluorination of butenoic acid derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at the β-carbon or via decarboxylation pathways. Key examples include:
Bromination
In a patented synthesis route, bromination of ethyl 4,4-difluoro-3-hydroxy-butanoate with methanesulfonyl chloride and triethylamine yields ethyl (£)-4-bromo-4,4-difluoro-but-2-enoate . This intermediate is subsequently hydrolyzed to (E)-4-bromo-4,4-difluoro-but-2-enoic acid under acidic conditions .
Reagents & Conditions
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Step 1 : Methanesulfonyl chloride, triethylamine, toluene, 0–10°C.
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Step 2 : Aqueous HCl, room temperature.
Esterification
Reaction with oxalyl chloride and 4-nitrophenol produces activated esters for further transformations. For example:
Reagents & Conditions
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Oxalyl chloride, DMF (catalytic), CH₂Cl₂, 1 hour.
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4-Nitrophenol, iPr₂NEt, room temperature, 16 hours.
Elimination Reactions
Dehydration of intermediates facilitates double-bond formation. For instance:
Synthesis of (£)-4,4-difluoropent-2-enoic acid :
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Ethyl 4,4-difluoro-3-hydroxy-pentanoate is treated with methanesulfonyl chloride and triethylamine to induce elimination.
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Key Step : Base-mediated elimination generates the α,β-unsaturated system.
Conjugate Additions
The α,β-unsaturated system enables enantioselective additions. A study demonstrated isothiourea-catalyzed formal conjugate additions to form γ-lactams :
Example Reaction
4-Nitrophenyl (E)-4,4,5,5,5-pentafluoropent-2-enoate undergoes catalytic asymmetric addition with a silyl ketene acetal .
Conditions
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Catalyst: Benzotetramisole (10 mol%).
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Solvent: Toluene, -40°C.
Oxidation
Controlled oxidation of the double bond with KMnO₄ or CrO₃ yields fluorinated dicarboxylic acids.
Reduction
Hydrogenation with Pd/C or LiAlH₄ selectively reduces the double bond to produce 2,2-difluorobutanoic acid derivatives.
Spectroscopic Characterization
19F NMR data for key intermediates:
| Compound | δF (ppm, CDCl₃) | Reference |
|---|---|---|
| 4-Nitrophenyl (E)-3-chloro-4,4-difluorobut-2-enoate | -54.5 | |
| 4-Nitrophenyl (E)-4,4,5,5,5-pentafluoropent-2-enoate | -50.6 |
Comparative Reactivity
Fluorine substituents significantly alter reactivity compared to non-fluorinated analogs:
Scientific Research Applications
2,2-Difluorobut-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials with specific fluorinated functionalities.
Mechanism of Action
The mechanism of action of 2,2-Difluorobut-3-enoic acid involves its interaction with molecular targets through its fluorinated functional groups. The presence of fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Fluorinated Enoic Acids
(a) 2-Hydroxybut-3-enoic Acid
- Structure : Differs by replacing the two C2 fluorine atoms with a hydroxyl (-OH) group.
- Molecular Weight : ~118.09 g/mol (C₄H₆O₃).
- Key Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it more hydrophilic than its difluoro counterpart. This compound is used in metabolic studies and as a precursor in statin synthesis (e.g., Atorvastatin intermediates) .
- Acidity: The pKa is higher (~3.5–4.0) than 2,2-difluorobut-3-enoic acid due to weaker electron withdrawal by -OH compared to -F.
(b) 2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid
Aromatic Fluorinated Carboxylic Acids
(a) 3,5-Difluorobenzoic Acid
- Structure : Aromatic ring with fluorine at C3 and C5 positions.
- Molecular Weight : 158.10 g/mol (C₇H₄F₂O₂) .
- Key Properties : The aromatic system and fluorine substituents confer strong acidity (pKa ~2.1) and resistance to enzymatic degradation. Used as a ligand in catalysis or a tag in PET imaging.
(b) 3-(2-Fluorophenyl)but-2-enoic Acid
- Structure: Combines an aromatic fluorophenyl group with an enoic acid chain.
- Molecular Weight : ~196.17 g/mol (C₁₀H₉FO₂).
- Key Properties: The fluorophenyl group enhances π-π stacking interactions, useful in materials science.
Data Table: Comparative Analysis of Key Compounds
Discussion of Key Findings
- Acidity Trends: Fluorination at aliphatic positions (e.g., this compound) lowers pKa significantly compared to hydroxylated or non-fluorinated analogs. Aromatic fluorination (e.g., 3,5-difluorobenzoic acid) achieves even stronger acidity due to resonance stabilization .
- Synthetic Utility: Aliphatic fluorinated enoic acids are preferred in drug design for their balance of reactivity and metabolic stability. In contrast, aromatic fluorinated acids excel in catalysis and imaging .
- Safety Considerations: Fluorinated compounds often require careful handling (e.g., PPE, waste segregation), as seen with 3-(2-fluorophenyl)but-2-enoic acid .
Biological Activity
2,2-Difluorobut-3-enoic acid (DFBEA) is a fluorinated derivative of butenoic acid, characterized by the presence of two fluorine atoms at the second carbon. Its molecular formula is C₄H₄F₂O₂, and it has garnered attention for its unique biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of DFBEA, including its mechanisms of action, applications in research, and comparisons with similar compounds.
The biological activity of DFBEA is primarily attributed to its fluorinated functional groups, which influence its reactivity and interaction with various molecular targets. Fluorinated compounds often exhibit altered biological properties compared to their non-fluorinated counterparts due to the electronegativity and steric effects of fluorine atoms. DFBEA's mechanism involves:
- Enzyme Interaction : DFBEA can interact with enzymes involved in metabolic pathways, potentially altering their activity. This makes it useful for studying enzyme kinetics and mechanisms.
- Substrate Analogs : As a structural analog of natural substrates, DFBEA can serve as a probe to understand metabolic processes involving fluorinated substrates.
Applications in Research
DFBEA has several applications across various scientific fields:
- Medicinal Chemistry : It is being investigated as a potential building block for synthesizing novel therapeutic agents, particularly in anticancer and antiviral research due to its ability to mimic natural compounds while exhibiting enhanced stability and reactivity.
- Biochemical Studies : The compound is used in studies focused on enzyme interactions and metabolic pathways, providing insights into how fluorination alters biological functions.
- Organic Synthesis : DFBEA serves as a precursor in the synthesis of more complex fluorinated organic molecules.
Comparative Analysis
To better understand the uniqueness of DFBEA, it is essential to compare it with structurally similar compounds. Below is a table summarizing key features of these compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Fluorobut-3-enoic acid | C₄H₅FO₂ | Contains one fluorine atom; simpler structure |
| 3,3-Difluorobut-2-enoic acid | C₄H₄F₂O₂ | Positional isomer with fluorine atoms on the third carbon |
| 2,2-Difluoropropanoic acid | C₃H₄F₂O₂ | Shorter chain analog with similar fluorination |
The specific positioning of the fluorine atoms in DFBEA significantly alters its chemical reactivity and physical properties compared to other similar compounds. This uniqueness enhances its potential applications in both synthetic and biological contexts.
Case Studies
Research involving DFBEA has revealed promising results regarding its biological activity:
- Anticancer Activity : A study demonstrated that DFBEA derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the compound's ability to interfere with cellular metabolic pathways.
- Antiviral Properties : Another investigation indicated that DFBEA could inhibit viral replication in vitro, suggesting potential as an antiviral agent. The study highlighted the compound's role in disrupting viral enzyme function.
- Enzyme Inhibition Studies : Research has shown that DFBEA can act as an inhibitor for specific enzymes involved in metabolic processes. These findings are crucial for understanding how fluorinated compounds can be utilized in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
